(1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) is a synthetic compound primarily recognized for its role in scientific research, specifically in neuroscience. [, , ] It is classified as a selective agonist of group III metabotropic glutamate receptors (mGluRs), particularly exhibiting high potency at the mGluR4 subtype. [, , , ] ACPT-I is a valuable tool for investigating the function and therapeutic potential of group III mGluRs in various neurological and physiological processes. [, , , , , ]
The synthesis of ACPT-I involves the introduction of a third carboxylic group at position 4 of the cyclopentane ring of the ACPD molecule. [] This modification is crucial for altering its activity and selectivity towards different mGluR subtypes. [] The synthesis process yields four stereoisomers of ACPT, each exhibiting distinct pharmacological profiles. []
The three-dimensional structure of the extracellular domain of the mGluR4a, a target of ACPT-I, has been modeled using homology modeling techniques. [] Docking studies of ACPT-I within this model suggest that it binds to a closed conformation of the receptor's binding domain, potentially stabilizing this active state. [, ] This closed conformation is characterized by interactions between ACPT-I and specific amino acid residues within both lobes of the receptor's binding domain. []
While specific chemical reactions involving ACPT-I are not extensively detailed in the provided abstracts, its interaction with mGluRs is primarily attributed to its ability to mimic the natural ligand, glutamate. [] This interaction involves binding to specific amino acid residues within the receptor's ligand-binding domain, triggering downstream signaling cascades. []
ACPT-I exerts its effects by selectively activating group III mGluRs, primarily the mGluR4 subtype. [, , , ] This activation modulates the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), ultimately influencing neuronal excitability and synaptic transmission. [, , ] Specifically, ACPT-I's activation of mGluR4 has been shown to decrease cAMP levels in pancreatic islets, suggesting its involvement in regulating glucagon secretion. []
Anxiety and Depression: Studies suggest that ACPT-I exhibits anxiolytic-like effects in rodent models of anxiety. [, , , ] These effects appear to be mediated by the GABAergic and serotonergic systems, with evidence pointing to the involvement of the hippocampus. [, , ] While some studies indicate antidepressant-like effects, these appear less consistent and require further investigation. [, , ]
Neuroprotection: Preliminary evidence suggests that ACPT-I may possess neuroprotective properties both in vitro and in vivo. [, , , , ] These effects could be attributed to its ability to modulate glutamate release and potentially reduce excitotoxicity. [, ] Studies have explored its potential in reducing infarct size and behavioral deficits in stroke models. [, , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4